Product packaging for 1-(4-Chloro-3-nitrophenyl)-3-phenylurea(Cat. No.:)

1-(4-Chloro-3-nitrophenyl)-3-phenylurea

Cat. No.: B5538542
M. Wt: 291.69 g/mol
InChI Key: OQJDQDXEQHXDSP-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-3-phenylurea is a synthetic urea derivative designed for chemical and pharmaceutical research applications. The compound features a chloronitrophenyl group and a phenyl ring connected by a urea linker, a scaffold known for its ability to participate in hydrogen bonding and its prevalence in medicinal chemistry . Urea derivatives are frequently investigated for their diverse biological activities and are valuable intermediates in organic synthesis. This compound is intended for research purposes only, serving as a building block or a reference standard in method development. It is suited for studies in chemical biology and drug discovery, where its physical and chemical properties can be characterized to explore structure-activity relationships. Researchers can utilize it to develop novel synthetic pathways or as a precursor for generating compound libraries. Handling and Usage: This product is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClN3O3 B5538542 1-(4-Chloro-3-nitrophenyl)-3-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJDQDXEQHXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. uhu-ciqso.esmdpi.com

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions.

Hydrogen Bonding: In diaryl ureas, a classic and robust hydrogen-bonding motif is the one-dimensional "urea tape," where molecules link via pairs of N-H···O=C hydrogen bonds. acs.orgresearchgate.net However, the presence of the strongly electron-withdrawing nitro group on one of the aryl rings introduces a competing hydrogen bond acceptor. acs.org Consequently, in many nitrophenyl ureas, the N-H donors preferentially bond to the oxygen atoms of the nitro group (N-H···O-N) instead of the urea (B33335) carbonyl oxygen. nih.govacs.orgacs.org This competition between the urea and nitro groups as hydrogen bond acceptors is a key determinant of the final supramolecular assembly.

Halogen Bonding: The chlorine substituent can act as a Lewis acidic "halogen bond" donor, potentially forming short contacts with electron-rich atoms like the oxygen of a nitro or carbonyl group (C-Cl···O).

Conformational Preferences and Steric Effects

The urea moiety itself presents possibilities for cis and trans isomerism. However, for phenylurea derivatives, the trans isomeric form is generally the most stable. acs.orgresearchgate.net This preference is attributed to the minimization of steric hindrance between the bulky phenyl groups. Within the trans conformation, the geometry is further defined by the relative orientation of the N-H bonds and the carbonyl group, leading to syn and anti geometries. In phenylurea, the trans isomer with a syn geometry is identified as the lowest energy form. acs.orgresearchgate.net This arrangement is stabilized by the potential for extended conjugation and weak intramolecular hydrogen bonding between the carbonyl oxygen and an ortho hydrogen on the phenyl ring.

The planarity of the molecule is a significant factor in its conformational analysis. For similar compounds, such as 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the two benzene (B151609) rings are observed to be nearly coplanar, with a small dihedral angle between them. nih.gov This near-planarity suggests a significant degree of conjugation across the urea bridge. However, the presence of substituents on the phenyl rings in 1-(4-Chloro-3-nitrophenyl)-3-phenylurea introduces steric and electronic effects that can influence this planarity.

Studies on substituted thioureas, which are structurally analogous to ureas, have shown that the dihedral angles between the phenyl rings and the central thiourea (B124793) fragment can vary significantly depending on the substitution pattern. For example, in one thiourea derivative, the dihedral angles were found to be 87.28° and 66.44°. researchgate.net This indicates that significant twisting can occur to alleviate steric strain.

The rotational barrier around the C(sp²)-N bonds of the urea group is more significant, typically in the range of 8-10 kcal/mol for phenyl-substituted ureas. acs.orgresearchgate.net This higher barrier is a consequence of the partial double bond character of these bonds arising from delocalization of the nitrogen lone pairs into the carbonyl group.

The interplay of these factors—isomerism of the urea group, rotational barriers of the N-C bonds, and steric hindrance from the substituents—determines the most stable conformation of this compound. It is likely to adopt a predominantly trans-syn conformation with some degree of non-planarity to accommodate the steric bulk of the chloro and nitro substituents.

Table of Conformational Data for Related Phenylurea Derivatives

CompoundDihedral Angle between Phenyl RingsRotational Barrier (N-C(aryl))Rotational Barrier (C(sp²)-N)Reference
1-(3-chlorophenyl)-3-(4-nitrophenyl)urea8.70°Not ReportedNot Reported nih.gov
1,1-dimethyl-3-phenylurea (fenuron)Not Applicable~3 kcal/mol~7 kcal/mol nih.gov
PhenylureaNot Applicable2.4 kcal/mol8.6-9.4 kcal/mol acs.orgresearchgate.net
1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea16.14° and 17.75° (with thiourea fragment)Not ReportedNot Reported researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic makeup of a molecule.

Density Functional Theory (DFT) is a workhorse method in computational quantum chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. sigmaaldrich.comuni.lunih.gov This method calculates the electron density to determine the energy of the system, providing a balance between accuracy and computational cost. For 1-(4-Chloro-3-nitrophenyl)-3-phenylurea, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and how it might interact with other molecules. The electronic structure, which includes the distribution of electrons and the energies of molecular orbitals, would also be determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to predicting a molecule's chemical reactivity. sigmaaldrich.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity. materialsciencejournal.orgsigmaaldrich.com For this compound, this analysis would help in predicting how it might participate in chemical reactions.

A representative data table that would be generated from such an analysis is shown below. Please note that these values are hypothetical and for illustrative purposes only, as specific data for the target compound is not available.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.1
HOMO-LUMO Gap 4.4

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. sigmaaldrich.com It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts the sites for electrophilic and nucleophilic attack. uni.lu For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and urea (B33335) groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the urea group, marking them as sites for nucleophilic interaction.

Reactivity Descriptors: Fukui Functions and Average Local Ionization Energy (ALIE)

Fukui functions and Average Local Ionization Energy (ALIE) are more advanced reactivity descriptors derived from quantum chemical calculations. Fukui functions provide a more detailed, atom-specific measure of reactivity for electrophilic, nucleophilic, and radical attacks. ALIE, on the other hand, is used to pinpoint the most probable sites for electrophilic attack by identifying regions where electrons are least tightly bound. For the title compound, these descriptors would offer a more nuanced understanding of its reactivity on an atom-by-atom basis.

Theoretical Spectroscopic Prediction and Comparison with Experimental Data

No published studies were found that present theoretical predictions of the spectroscopic data (such as FT-IR, Raman, UV-Vis) for this compound using computational methods like Density Functional Theory (DFT). Such studies would typically involve optimizing the molecular geometry and then calculating the vibrational frequencies and electronic transitions. A comparison of this theoretical data with experimental spectra is a standard procedure for validating the computational model and providing a detailed assignment of the spectral bands. The absence of this research means that a detailed, theoretically-backed interpretation of the spectroscopic properties of this molecule is currently unavailable.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The evaluation of non-linear optical (NLO) properties through computational methods is a significant area of materials science research, aiming to identify novel materials for optical and photonic applications. This typically involves calculating molecular polarizability (α) and hyperpolarizability (β, γ) using quantum chemical methods. For this compound, which possesses a donor-pi-acceptor-like framework that could hint at potential NLO activity, no theoretical evaluations have been published. Consequently, there is no data on its computed NLO response.

Charge Hopping Properties Assessment using Semi-Empirical Approaches

The assessment of charge hopping, a crucial parameter for evaluating the potential of organic materials in electronic devices, is another area where this compound has not been a subject of published computational research. Such studies often employ semi-empirical methods to calculate parameters like reorganization energy and electronic coupling, which are essential for predicting charge mobility. Without these theoretical investigations, the potential of this specific compound as an organic semiconductor remains unexplored from a computational standpoint.

Structure Activity Relationship Sar Studies in Pre Clinical Contexts

Influence of Substituents on Molecular Interactions and Bioactivity (In Vitro)

The in vitro bioactivity of the 1-(4-chloro-3-nitrophenyl)-3-phenylurea scaffold is highly dependent on the nature and position of substituents on its two phenyl rings. These modifications can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby affecting how it binds to target proteins and its efficacy.

The chloro and nitro groups on the first phenyl ring are critical determinants of the compound's activity. The 4-chloro and 3-nitro substitution pattern is a key feature found in many biologically active phenylureas. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the phenyl ring and participate in halogen bonding with the target protein. Its position is crucial; for instance, in related phenylurea herbicides, the degree and position of chlorination on the phenyl group can affect their persistence and interaction with biological targets like photosystem II. researchgate.netnih.gov

The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the molecule's electronic character and can form hydrogen bonds with amino acid residues in a protein's binding site. In studies of related thiourea (B124793) derivatives, the 4-chloro-3-nitroaniline (B51477) starting material is used to synthesize compounds with significant cytotoxic and antimicrobial activities, highlighting the importance of this substitution pattern. mdpi.comnih.gov This specific arrangement of a chloro and a nitro group is often essential for potent biological activity, suggesting they play a direct role in the binding mechanism to target enzymes.

Modifications to the second phenyl ring (the '3-phenyl' part of the urea) also profoundly impact in vitro potency. Studies on various diaryl urea (B33335) and thiourea analogues have demonstrated that the introduction of different substituents can either enhance or diminish biological activity.

For example, in a study on related 4-chloro-3-nitrophenylthiourea derivatives, compounds with electron-donating alkyl groups on the second phenyl ring showed the most promising antistaphylococcal activity. mdpi.com Conversely, in other series, electron-withdrawing groups might be favored depending on the specific protein target. A separate investigation into oxadiazole derivatives containing a substituted phenyl ring found that a 3,4,5-trimethoxy substitution led to greater anticancer activity than a 4-nitro substitution, establishing a clear structure-activity relationship for that series. nih.gov

The introduction of bulkier groups can also affect activity. While some targets can accommodate larger substituents, others may not, leading to a loss of potency due to steric hindrance. The goal of these substitutions is to achieve a complementary fit within the target's binding pocket, maximizing favorable interactions and, consequently, biological effect. The table below summarizes findings from related compound series, illustrating the impact of various substitutions on biological activity.

Table 1: Influence of Phenyl Ring Substitutions on In Vitro Activity in Related Diaryl Urea/Thiourea Analogues

Compound Series Substituent on Phenyl Ring Observed Effect on In Vitro Activity Reference
4-Chloro-3-nitrophenylthioureasElectron-donating alkyl groupsIncreased antistaphylococcal activity mdpi.com
Oxadiazole-linked phenols3,4,5-trimethoxySignificant anticancer activity nih.gov
Oxadiazole-linked phenols4-nitroModerate anticancer activity nih.gov

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method provides valuable insights into the binding mode, affinity, and specific molecular interactions, guiding the design of more potent and selective inhibitors.

Ligand-Target Protein Interaction Analysis (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Docking studies performed on compounds structurally related to this compound have identified key interactions within the active sites of protein kinases, which are common targets for this class of compounds. For instance, docking studies of diaryl urea derivatives against Raf1 and JNK1 kinases revealed that these molecules could fit well within the binding domains of these enzymes. nih.gov Similarly, docking of oxadiazole analogues into the tubulin-colchicine binding site showed that the compounds lay within a hydrophobic cavity, forming interactions with crucial amino acid residues like Leu252, Ala250, and Cys241. nih.gov

The urea or thiourea linker (-NH-CO-NH- or -NH-CS-NH-) is a critical pharmacophoric feature, typically forming a bidentate hydrogen bond with a conserved glutamate (B1630785) residue and a backbone NH of an aspartate residue in the kinase hinge region. The 4-chloro-3-nitrophenyl moiety often anchors into a hydrophobic pocket, with the nitro group potentially forming additional hydrogen bonds. The terminal phenyl ring explores another region of the active site, where substitutions can fine-tune binding affinity.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in kcal/mol. Lower (more negative) scores generally indicate a more favorable binding interaction. In one study of a thiourea derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, docking against the checkpoint kinase 1 (Chk1) receptor yielded a favorable plant score of -67.19 kcal/mol. jppres.com Another study on oxadiazole derivatives reported a docking score of -8.030 kcal/mol against the tubulin-combretastatin A4 complex. nih.gov These scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing.

Molecular dynamics simulations can further refine these predictions, assessing the stability of the ligand-protein complex over time. jppres.com These computational methods collectively suggest that this compound and its analogues act by physically blocking the active site of target enzymes, preventing the binding of their natural substrates and inhibiting their catalytic function.

Table 2: Predicted Binding Affinities from Molecular Docking Studies of Related Compounds

Compound/Analogue Protein Target Docking Score (kcal/mol) Key Interacting Residues Reference
N-(phenylcarbamothioyl)-4-chloro-benzamideCheckpoint Kinase 1 (Chk1)-67.19Not specified jppres.com
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolTubulin-8.030Leu252, Ala250, Leu248, Cys241 nih.gov
1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaRaf1 and JNK1Not specifiedFits into binding domain nih.gov

Cellular Mechanism Studies (In Vitro, Non-Clinical Focus)

In vitro cellular studies are essential to understand how a compound affects cellular processes, bridging the gap between molecular target inhibition and physiological response. Research on phenylurea derivatives has revealed their ability to modulate key cellular pathways, often leading to the inhibition of cell proliferation.

For example, a diaryl urea compound designed as a dual inhibitor of Raf1 and JNK1 kinases was shown to markedly inhibit the expression of phosphorylated ERK1/2 (pERK1/2) in HepG2 liver cancer cells. nih.gov Since ERK1/2 is a downstream target of the Raf signaling pathway, this finding provides a direct link between the compound's enzymatic inhibition and its effect on a critical cancer-related signaling cascade. This inhibition of signaling ultimately led to the suppression of HepG2 cell proliferation, with a measured IC₅₀ value of 8.3 µM. nih.gov

Studies on other related structures have shown that they can induce cell death (apoptosis) and cell cycle arrest. mdpi.com The specific cellular outcome often depends on the compound's concentration, the cell type used, and the specific molecular target being inhibited. These non-clinical, in vitro studies are crucial for elucidating the mechanism of action and confirming that the inhibition of a specific molecular target translates into a desired cellular effect, such as halting the growth of cancer cells.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. dergipark.org.trsigmaaldrich.commdpi.com This approach is valuable in drug discovery for optimizing lead compounds and predicting the activity of new analogs.

No QSAR studies were found that specifically include this compound in their dataset to correlate its structural descriptors with in vitro biological activity. QSAR analyses have been performed on other series of phenylurea and thiourea derivatives to identify key physicochemical properties influencing their anticancer potency. nih.govmdpi.comnih.gov These studies highlight the importance of parameters like lipophilicity, electronic effects, and steric factors of the substituents on the phenyl rings. nih.gov

In the absence of initial biological activity data and specific QSAR models for this compound, no predictive models for the design of its analogs currently exist in the scientific literature. The development of such models is contingent on the availability of a dataset of structurally related compounds with measured biological activities, which is a standard practice in predictive QSAR modeling. dergipark.org.trsigmaaldrich.commdpi.comnih.goviglobaljournal.com

Exploration of Derivatization and Analog Development

Rational Design Principles for Novel 1-(4-Chloro-3-nitrophenyl)-3-phenylurea Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at enhancing biological activity and optimizing physicochemical properties. A key strategy involves the conjugation of two or more pharmacophores to create hybrid molecules with potentially greater efficacy and multiple mechanisms of action. nih.gov The urea (B33335) moiety is a critical pharmacophore, known for its role in forming key interactions with biological targets, often acting as a surrogate for a peptide bond. frontiersin.org

Structure-activity relationship (SAR) studies are fundamental to this process. These studies systematically alter different parts of the lead compound to understand their contribution to its biological effect. For instance, the introduction of various substituents on the phenyl rings is a common approach to modulate activity. nih.gov The selection of these substituents, as well as their position (meta or para), is often informed by previous research on effective molecular fragments. nih.gov For example, electron-withdrawing groups like nitro (-NO2), trifluoromethyl (-CF3), and halogens (-Cl, -Br), or electron-donating groups such as methoxy (B1213986) (-OCH3) on the terminal aromatic rings can significantly influence the biological activity of diarylurea compounds. researchgate.net

Another design principle is the use of scaffold hopping, which involves replacing a core structural motif with a different one while maintaining similar three-dimensional and electrostatic properties. This can lead to the discovery of novel chemical series with improved characteristics. nih.gov Furthermore, computational methods, including molecular docking and 3D molecular similarity, are increasingly employed to rationally design inhibitors with high potency and selectivity for their intended biological targets. nih.govnih.gov

Synthesis and Characterization of Derivatized Series

The synthesis of derivatives of this compound typically involves multi-step reaction pathways. The characterization of the resulting compounds is confirmed through various spectroscopic methods.

Modification of Aryl Rings

Modifications to the aryl rings of the this compound scaffold are achieved through various synthetic routes. A common method for creating the core diarylurea structure involves the reaction of a substituted phenyl isocyanate with a substituted aniline (B41778). nih.gov For instance, this compound analogs can be synthesized by reacting 4-chloro-3-nitrophenyl isocyanate with a variety of substituted anilines.

The synthesis of more complex derivatives often starts with a precursor that is subsequently modified. For example, the nitration of 4-fluorobenzaldehyde (B137897) can be a starting point, followed by a nucleophilic aromatic substitution to introduce different groups. nih.gov Further reactions, such as aldehyde additions and oxidations, can be performed to build up the desired functionality on the aryl ring before the urea linkage is formed. nih.gov The final diarylurea is often synthesized by reacting the modified aniline derivative with the appropriate phenyl isocyanate. nih.gov

Variations in the Urea Linkage

The urea linkage itself can be modified or replaced to explore its impact on biological activity. While the core urea structure is often retained due to its favorable interaction properties, variations can be introduced. frontiersin.org One common variation is the synthesis of thiourea (B124793) analogs, where the carbonyl oxygen of the urea is replaced by a sulfur atom. This is typically achieved by reacting a substituted phenyl isothiocyanate with an appropriate amine. researchgate.net

Comparative Analysis of In Vitro Biological Activity Among Analogs

The in vitro biological activity of this compound analogs is assessed using a variety of bioassays to determine their potential as therapeutic agents. These assays often measure the compound's ability to inhibit specific enzymes or cell processes.

For example, diarylurea derivatives have been investigated for their ability to inhibit enzymes like Raf-1 kinase and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov In a study of IDO1 inhibitors, initial compounds showed no activity, but upon hydrolysis to expose a carboxyl group, significant inhibitory activity was observed, highlighting the critical role of this functional group in binding. nih.gov

The antiproliferative activity of these analogs against various human cancer cell lines is a common area of investigation. nih.gov Cytotoxicity is often determined using assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. For instance, certain ureido and thioureido conjugated hydrazone derivatives have shown potent cytotoxicity against cancer cell lines like HT-29 (colon adenocarcinoma) and HepG2 (hepatocarcinoma). nih.gov

The tables below present a summary of the in vitro biological activities of various diarylurea and related analogs from different studies.

Table 1: In Vitro IDO1 Inhibitory Activity of Phenyl Urea Derivatives nih.gov

CompoundIDO1 IC50 (μM)
g1 > 100
g2 > 100
g3 > 100
i1 0.58 ± 0.05
i2 0.098 ± 0.007
i3 0.029 ± 0.002
Epacadostat (Reference) 0.015 ± 0.001

Table 2: In Vitro Anticancer Activity of Urea/Thiourea Hydrazone Derivatives nih.gov

CompoundCell LineIC50 (μM) at 72h
4c HepG22.22
4e HT-293.4

Understanding the Impact of Scaffold Modifications on Desired In Vitro Profiles

The systematic modification of the this compound scaffold provides valuable insights into the structure-activity relationships (SAR) that govern their in vitro biological profiles.

Modifications to the aryl rings have a profound impact on activity. The nature and position of substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target. For example, the introduction of a carboxyl group on one of the phenyl rings was found to be crucial for the IDO1 inhibitory activity of a series of phenyl urea derivatives. nih.gov Without this group, the compounds were inactive. nih.gov

Variations in the urea linkage also play a significant role. The urea moiety is often essential for activity, forming key hydrogen bonds with the target protein. frontiersin.org Replacing the urea with a thiourea can alter the electronic and hydrogen-bonding properties, which may lead to different biological activities. The ability of the urea group to act as a hydrogen bond donor and acceptor is a key feature in its interaction with many biological targets.

Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for understanding these impacts. acs.org By visualizing how a compound binds to its target, researchers can make more informed decisions about which modifications are likely to improve activity. This approach has been successfully used to design novel inhibitors for various targets. acs.org Ultimately, a comprehensive understanding of the SAR allows for the rational design of more potent and selective analogs with desired in vitro profiles.

Advanced Research Applications and Future Directions

Applications in Materials Science

The exploration of phenylurea derivatives in materials science is a burgeoning field, with a focus on harnessing their specific electronic and structural properties for novel applications.

Organic molecules with donor and acceptor groups on a conjugated system can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. semnan.ac.ir The structure of 1-(4-Chloro-3-nitrophenyl)-3-phenylurea, containing electron-withdrawing nitro (-NO2) and chloro (-Cl) groups and an electron-donating urea (B33335) linkage, suggests its potential as an NLO material. Research into organic NLO materials has shown that urea derivatives, in particular, can possess high second-harmonic generation (SHG) efficiency. For instance, single crystals of urea para-nitrophenol have demonstrated an SHG efficiency 3.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. researchgate.net The synthesis of various substituted phenylureas and their characterization for NLO properties is an active area of research. researchgate.netnih.gov While specific NLO data for this compound is not extensively documented in publicly available literature, the general principles of molecular engineering for NLO properties suggest that its substituted phenyl rings and urea bridge could contribute to a significant second-order hyperpolarizability. nih.govresearchgate.net

NLO Property Description Potential Application
Second-Harmonic Generation (SHG)The generation of light with a doubled frequency (half the wavelength) of the incident light.Frequency doubling of lasers.
Third-Order Susceptibility (χ(3))Relates to the third-order polarization response of a material to an applied optical field.Optical switching and data storage.
Hyperpolarizability (β)A measure of the non-linear response of a molecule to an electric field.Foundation for macroscopic NLO effects.

The incorporation of functional small molecules into polymer matrices is a well-established strategy for developing materials with enhanced or novel properties. mdpi.com Phenylurea compounds can be integrated into polymer backbones or used as functional additives. The presence of reactive sites on the phenyl rings of this compound could potentially allow for its covalent bonding within a polymer structure, for example, through polymerization with other monomers. researchgate.net Such integration could enhance the thermal stability, mechanical strength, or confer specific optical properties to the resulting polymer. usm.edu The synthesis of polyureas through the reaction of isocyanates and amines is a versatile method for creating a wide range of functional polymers. urfu.ru While direct studies on the integration of this compound into polymers are not widely reported, the broader field of functionalized polymers provides a strong basis for future research in this area. mdpi.comresearchgate.net

Development as Chemical Biology Probes

Phenylurea derivatives have emerged as a versatile scaffold in chemical biology, with applications ranging from enzyme inhibition to fluorescent probes for detecting biologically relevant species. nih.govrsc.org The specific substitution pattern of this compound makes it an interesting candidate for development as a chemical biology probe. The urea moiety is known to form key hydrogen bonding interactions with biological targets. nih.gov For example, a new series of phenylurea derivatives were designed and synthesized as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov Furthermore, the photophysical properties of aromatic compounds can be exploited to create fluorescent probes. rsc.org While there are no specific reports on this compound as a chemical biology probe, the general applicability of the phenylurea scaffold suggests its potential in this area. researchgate.netnih.govresearchgate.net

Exploration in Agrochemical Research (e.g., Herbicide Synthesis Intermediates, without efficacy claims)

The phenylurea class of compounds has a long history in agrochemical research, with many derivatives being developed as herbicides. These compounds typically act by inhibiting photosynthesis. google.com The synthesis of novel phenylurea analogues is a continuous effort in the agrochemical industry to develop new and effective herbicides. google.comgoogle.com Patents describe the synthesis of a wide variety of phenylurea herbicides through the reaction of a substituted phenyl isocyanate with an amine. google.comgoogle.com In this context, this compound can be considered an intermediate in the synthesis of more complex herbicidal molecules. The chloro and nitro substituents on the phenyl ring can be further modified to generate a library of new compounds for screening. The general synthetic route often involves the reaction of a corresponding isocyanate with an amine, a process that is well-documented for producing a diverse range of phenylurea derivatives. google.com

Synthetic Step Reactants Product Class
Isocyanate FormationSubstituted Aniline (B41778) + Phosgene (or equivalent)Phenyl Isocyanate
Urea FormationPhenyl Isocyanate + AminePhenylurea Derivative

Methodological Advancements in Analytical Chemistry for Phenylurea Compounds

The widespread use of phenylurea compounds, particularly in agriculture, necessitates the development of robust and sensitive analytical methods for their detection and separation.

The analysis of phenylurea compounds often involves complex matrices, and the presence of isomers can make separation challenging. mtc-usa.comchromforum.orgwelch-us.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of these compounds. mtc-usa.com Recent advancements have focused on the development of novel stationary phases to improve the resolution of closely related phenylurea derivatives, including positional isomers (e.g., ortho, meta, para). chromforum.orgwelch-us.com For instance, phenyl-based columns that leverage π-π interactions are particularly effective for separating aromatic isomers. welch-us.com Furthermore, techniques such as chiral chromatography are essential for the separation of stereoisomers of more complex phenylurea derivatives. mdpi.comnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the separation and identification of phenylurea compounds at trace levels. su.se

Refined Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools for the structural elucidation of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings and the N-H protons of the urea linkage. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on each ring. For instance, the protons on the 3-nitrophenyl ring would exhibit a characteristic splitting pattern influenced by the adjacent chloro and nitro groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton and carbon signals unequivocally.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is essential for confirming the molecular weight and elemental composition of the parent compound and its degradation products. Electrospray ionization (ESI) is a common technique used for phenylurea herbicides, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be employed to fragment the parent ion, providing structural information based on the fragmentation pattern. For this compound, characteristic fragments would likely arise from the cleavage of the urea bridge.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640 cm⁻¹), and the aromatic C-H and C=C stretching vibrations. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum.

Illustrative Spectroscopic Data for Phenylurea Herbicides

The following table provides an example of the types of spectroscopic data that would be obtained for this compound, based on data for related compounds.

Spectroscopic Technique Expected Observations for this compound (Illustrative)
¹H NMR Signals for aromatic protons on both rings with distinct chemical shifts and coupling constants. Signals for N-H protons of the urea linkage.
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the urea group and the carbons of the two aromatic rings.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺.
FTIR Characteristic absorption bands for N-H, C=O, aromatic C=C, C-NO₂, and C-Cl functional groups.

Theoretical Studies on Degradation Pathways and Environmental Fate

Theoretical and computational chemistry offer powerful tools to predict and understand the degradation pathways and environmental fate of organic compounds like this compound, especially in the absence of extensive experimental data. These studies can model the reactivity of the molecule and its interactions with environmental factors.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to determine the optimal molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). This information helps in predicting the most likely sites for electrophilic or nucleophilic attack, which is crucial for understanding its degradation mechanisms. For example, DFT can be used to model the reaction pathways of hydroxylation, N-dealkylation (if applicable to derivatives), and cleavage of the urea bridge, which are common degradation routes for phenylurea herbicides.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For phenylurea herbicides, QSAR models have been developed to predict properties such as their degradation rates and sorption behavior in soil. By calculating various molecular descriptors for this compound (e.g., hydrophobicity, electronic properties, steric parameters), it would be possible to use existing QSAR models to estimate its persistence and mobility in the environment.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in a simulated environmental compartment, such as water or a soil-water interface. These simulations provide insights into the solvation of the molecule, its conformational flexibility, and its potential to bind to soil organic matter. This information is vital for assessing its bioavailability and transport in the environment.

Modeling Degradation Pathways: Theoretical studies can elucidate potential degradation pathways, such as photodegradation and microbial degradation. For photodegradation, computational models can simulate the absorption of light and the subsequent photochemical reactions. For microbial degradation, theoretical models can investigate the interaction of the compound with enzymes known to degrade phenylurea herbicides, such as cytochrome P450 monooxygenases. These studies can predict the initial steps of degradation, for example, whether hydroxylation of the phenyl ring or cleavage of the urea linkage is more favorable.

Theoretical Approaches for Environmental Fate Assessment

The table below summarizes the application of theoretical methods to study the environmental fate of phenylurea compounds.

Theoretical Method Application to this compound Predicted Insights
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and reaction energetics.Identification of reactive sites, prediction of degradation product stability, and elucidation of reaction mechanisms.
QSAR Models Prediction of environmental properties based on molecular descriptors.Estimation of soil sorption coefficient (Koc), bioconcentration factor (BCF), and degradation half-life.
Molecular Dynamics (MD) Simulations Simulation of the compound's behavior in water and at interfaces.Understanding of solubility, conformational dynamics, and binding affinity to environmental matrices.

Q & A

Q. What strategies identify the biological activity of this compound derivatives?

  • Methodology : Synthesize analogs with substituent variations (e.g., halogens, electron-withdrawing groups) on the phenyl rings. Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, antimicrobial testing). Use molecular docking to predict binding affinities to target proteins (e.g., kinases, receptors). Correlate electronic properties (HOMO-LUMO gaps, electrostatic potentials) with experimental IC50_{50} values to establish structure-activity relationships (SAR) .

Q. How do substituents on the phenyl rings influence the compound’s stability under varying pH conditions?

  • Methodology : Perform accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via high-performance liquid chromatography (HPLC) and mass spectrometry. Computational studies (e.g., proton affinity calculations using DFT) predict protonation sites and degradation pathways. Nitro and chloro groups are prone to hydrolysis under alkaline conditions, requiring pH-specific stabilization strategies .

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